S-(3-Aminopropyl)-D-cysteine
CAS No.: 2185811-16-7
Cat. No.: VC17023023
Molecular Formula: C6H14N2O2S
Molecular Weight: 178.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2185811-16-7 |
|---|---|
| Molecular Formula | C6H14N2O2S |
| Molecular Weight | 178.26 g/mol |
| IUPAC Name | (2S)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid |
| Standard InChI | InChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1 |
| Standard InChI Key | KLGFHUHSBPGOAU-RXMQYKEDSA-N |
| Isomeric SMILES | C(CN)CSC[C@H](C(=O)O)N |
| Canonical SMILES | C(CN)CSCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
S-(3-Aminopropyl)-D-cysteine (C₆H₁₄N₂O₂S) has a molecular weight of 178.26 g/mol and belongs to the class of organosulfur compounds. Its IUPAC name, (2S)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid, reflects its stereochemistry and functional groups . The molecule comprises:
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A D-cysteine backbone (2-amino-3-sulfanylpropanoic acid) with the (S)-configuration at the α-carbon.
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A 3-aminopropyl side chain (-S-CH₂-CH₂-CH₂-NH₂) linked via a thioether bond to the cysteine sulfur.
Key Structural Data:
| Property | Value |
|---|---|
| SMILES | C(CN)CSCC@HN |
| InChI Key | KLGFHUHSBPGOAU-RXMQYKEDSA-N |
| Stereochemistry | D-configuration at α-carbon |
The thioether linkage enhances stability compared to free thiols, while the dual amine groups (α-amino and 3-aminopropyl) confer polarity, influencing solubility and potential hydrogen-bonding interactions .
Synthesis and Sources
Natural Occurrence
Biochemical Interactions and Mechanisms
Putative Signaling Roles
D-cysteine derivatives are implicated in modulating redox homeostasis and growth factor signaling. Key findings include:
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FoxO Transcription Factor Activation: D-cysteine inhibits Akt-mediated phosphorylation of FoxO1/FoxO3a, promoting their nuclear translocation and suppressing neural progenitor cell (NPC) proliferation . S-(3-Aminopropyl)-D-cysteine may share this mechanism due to structural similarity.
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Hydrogen Sulfide Production: D-cysteine serves as a substrate for 3-mercaptopyruvate sulfurtransferase (3MST) and D-amino acid oxidase (DAAO), generating H₂S—a cytoprotective gasotransmitter . The 3-aminopropyl side chain could alter substrate affinity or enzymatic processing.
Comparative H₂S Production Pathways:
| Substrate | Enzymes Involved | Tissue Specificity |
|---|---|---|
| L-cysteine | CBS, CSE, 3MST/CAT | Ubiquitous |
| D-cysteine | 3MST/DAAO | Cerebellum, Kidney |
| S-(3-Aminopropyl)-D-cysteine | Theoretical: 3MST/DAAO | Unknown |
Binding Partners
An unbiased screen identified myristoylated alanine-rich C-kinase substrate (MARCKS) as a D-cysteine-binding protein in NPCs . Whether S-(3-Aminopropyl)-D-cysteine interacts with MARCKS or other targets remains unexplored but warrants investigation.
Analytical Methods and Detection
Characterization Techniques
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Chromatography: Reverse-phase HPLC for purity assessment.
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Mass Spectrometry: High-resolution MS (e.g., Q-TOF) for molecular weight confirmation .
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NMR Spectroscopy: ¹H/¹³C NMR to verify stereochemistry and substituent placement .
Quantification Challenges
Low endogenous levels and structural similarity to L-cysteine derivatives necessitate highly specific antibodies or mass spectrometry-based assays.
Comparative Analysis with Analogues
| Compound | Structure | Biological Role | Key Differences |
|---|---|---|---|
| S-(3-Aminopropyl)-D-cysteine | D-configuration, 3-aminopropyl | Putative FoxO/H₂S modulation | Enhanced stability vs. D-cysteine |
| S-Propyl-L-cysteine | L-configuration, propyl | Food biomarker (Allium species) | Stereochemistry, side chain |
Future Directions and Research Gaps
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Target Identification: Screen for binding partners using affinity chromatography or phage display.
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In Vivo Efficacy: Assess pharmacokinetics and tissue distribution in model organisms.
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Therapeutic Optimization: Engineer prodrugs to enhance H₂S release or target specificity.
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